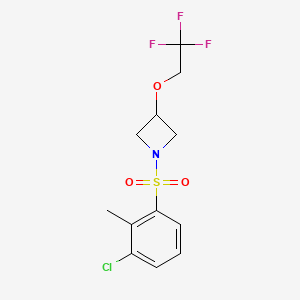

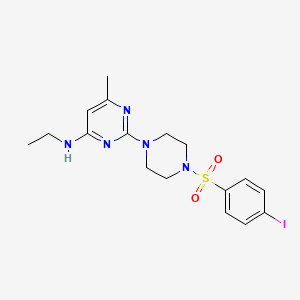

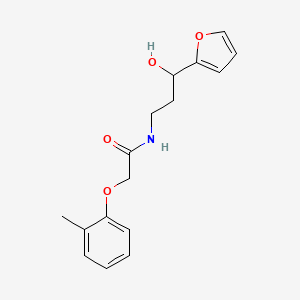

N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that is widely used in scientific research. It is a tetrazole-based compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthesis and Characterization

N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide serves as a precursor in the synthesis of various compounds. For instance, it has been involved in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were characterized for their structural properties using spectral data and elemental analysis. These derivatives were evaluated for their cytotoxic activity against certain cancer cell lines, showcasing the compound's role in developing potential anticancer agents (Hassan, Hafez, & Osman, 2014).

Material Science Applications

In material science, the compound has contributed to the synthesis and characterization of aromatic polyamides and polyimides bearing pendent groups. These polymers demonstrated significant thermal stability and reversible electrochemical oxidation, highlighting their potential in electroactive materials and devices (Hsiao et al., 2015).

Safe Synthetic Methodologies

A study focused on the safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing related tetrazole and acylamide derivatives. This methodological advancement allows for the safe, efficient, and scalable synthesis of tetrazole derivatives, underlining the compound's role in improving synthetic safety and efficiency (Gutmann et al., 2012).

Antitumor Activity

Research on imidazotetrazines, related to the tetrazole family, has revealed the synthesis and chemistry of novel compounds with broad-spectrum antitumor activity. Such studies are crucial for developing new cancer therapies, indicating the broader implications of tetrazole derivatives in medicinal chemistry (Stevens et al., 1984).

Antidiabetic Screening

Derivatives of this compound have also been synthesized and screened for their in vitro antidiabetic activity. Such studies contribute to the discovery of new therapeutic agents for managing diabetes (Lalpara et al., 2021).

properties

IUPAC Name |

N-(2-methoxyethyl)-2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-29-14-13-21-20(28)19-23-25-26(24-19)17-10-8-16(9-11-17)22-18(27)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,21,28)(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEVHYXKFDSPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

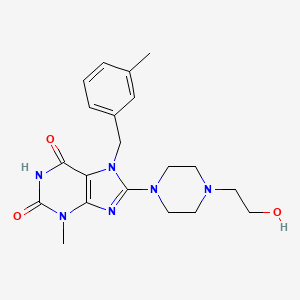

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)

![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)

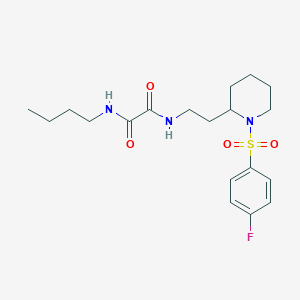

![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)